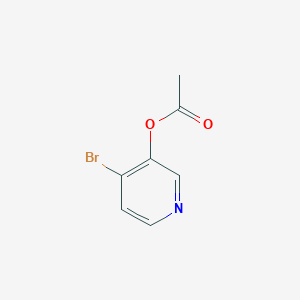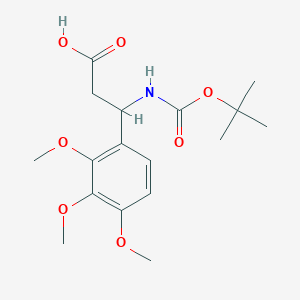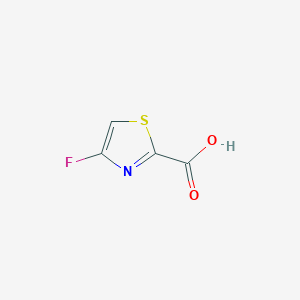![molecular formula C10H12N2O B12994170 2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B12994170.png)
2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol is a heterocyclic compound that contains both pyrrole and pyridine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by functionalization at the 5-position. One common method involves the cyclization of appropriate precursors under specific conditions . For example, the reaction of pyrrole with acyl (bromo)acetylenes can create 2-(acylethynyl)pyrroles, which can then undergo further reactions to form the desired compound .
Industrial Production Methods
This could include the use of continuous flow reactors and other scalable techniques to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors.
Industry: It can be used in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol involves its interaction with specific molecular targets. For example, it can inhibit the fibroblast growth factor receptor (FGFR) by binding to its active site, thereby blocking the signaling pathways that promote cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrolo[2,3-b]pyridin-5-ol: Another compound with a similar core structure but different functional groups.
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities.
7-Azaindole derivatives: These are used in the synthesis of potent inhibitors for different biological targets.
Uniqueness
What sets 2-(1H-Pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol apart is its specific functionalization at the 5-position, which allows for unique interactions with biological targets. This makes it particularly valuable in medicinal chemistry for the development of targeted therapies .
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
2-(1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol |
InChI |
InChI=1S/C10H12N2O/c1-10(2,13)8-5-7-3-4-11-9(7)12-6-8/h3-6,13H,1-2H3,(H,11,12) |
Clé InChI |
PFLHBLWEOGXXDK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CN=C2C(=C1)C=CN2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


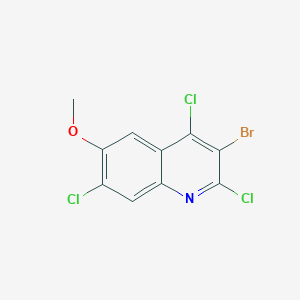
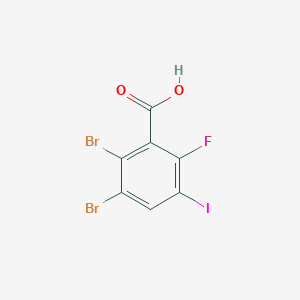
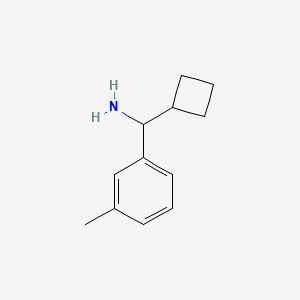
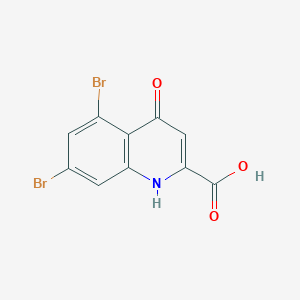
![4-Bromo-1-(2-oxaspiro[3.3]heptan-6-yl)-1H-pyrazole](/img/structure/B12994132.png)
![Benzyl 3-(1-bromo-5,8-dichloroimidazo[1,5-a]pyrazin-3-yl)piperidine-1-carboxylate](/img/structure/B12994133.png)
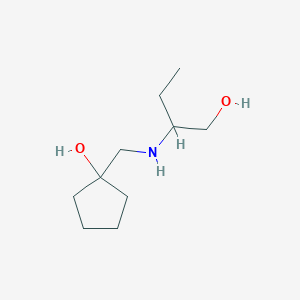
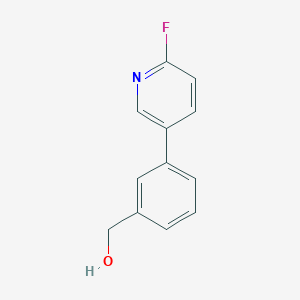
![3-[3,3-Difluoro-1-(trifluoroacetyl)piperidin-4-yl]-3-oxopropanenitrile](/img/structure/B12994143.png)
![2,5-Dioxaspiro[3.4]octan-7-ol](/img/structure/B12994147.png)
